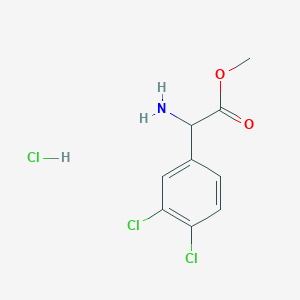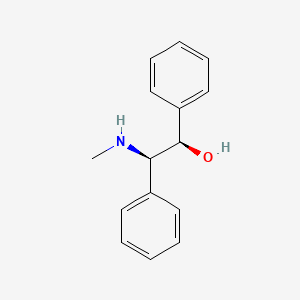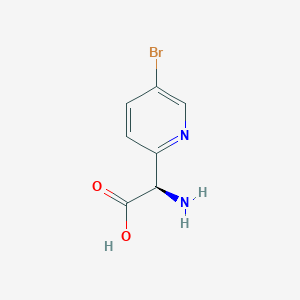
(S)-2-(Fmoc-amino)heptanoic acid
描述
(S)-2-(Fmoc-amino)heptanoic acid is a derivative of heptanoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular choice for protecting amino acids because it can be easily removed under mild conditions, making it ideal for solid-phase peptide synthesis.
作用机制
Target of Action
(S)-2-(Fmoc-amino)heptanoic acid, also known as Heptanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-, is a modified amino acid. Fmoc-modified amino acids are known to possess eminent self-assembly features , suggesting that they may interact with a variety of cellular components.
Mode of Action
The mode of action of this compound is primarily through its inherent hydrophobicity and aromaticity, which promote the association of building blocks . This suggests that the compound may interact with its targets by integrating into structures and influencing their assembly.
Biochemical Pathways
The compound’s ability to promote the association of building blocks suggests that it may influence a variety of biochemical pathways, particularly those involving the assembly of complex structures .
Pharmacokinetics
The compound’s hydrophobicity and aromaticity suggest that it may have unique pharmacokinetic properties, potentially influencing its bioavailability .
Result of Action
Given the compound’s ability to promote the association of building blocks , it may influence the structure and function of various cellular components.
Action Environment
The compound’s hydrophobicity and aromaticity suggest that it may be influenced by the hydrophobicity and ph of its environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)heptanoic acid typically involves the protection of the amino group of heptanoic acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification systems allows for the efficient production of this compound. The availability of highly pure and inexpensive Fmoc amino acids bearing orthogonal side chain protecting groups has contributed to its wide adoption in both academia and industry .
化学反应分析
Types of Reactions
(S)-2-(Fmoc-amino)heptanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Substitution: Various nucleophiles can be used to replace the Fmoc group under appropriate conditions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.
科学研究应用
(S)-2-(Fmoc-amino)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of their structure and function.
Biology: Employed in the development of peptide-based probes and sensors for biological assays.
Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and coatings
相似化合物的比较
Similar Compounds
(S)-2-(Boc-amino)heptanoic acid: Uses a t-butyloxycarbonyl (Boc) group for protection.
(S)-2-(Cbz-amino)heptanoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
(S)-2-(Fmoc-amino)heptanoic acid is unique due to the ease of removal of the Fmoc group under mild conditions, which minimizes side reactions and epimerization. This makes it a preferred choice for solid-phase peptide synthesis compared to Boc and Cbz-protected amino acids .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEDZIUESKRBOW-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B3067409.png)


![1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-](/img/structure/B3067420.png)
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)
![4-[9,19-ditert-butyl-14-(4-carboxyphenyl)-3,5,13,15-tetrazahexacyclo[9.9.2.02,6.07,22.012,16.017,21]docosa-1(20),2(6),3,7(22),8,10,12(16),13,17(21),18-decaen-4-yl]benzoic acid](/img/structure/B3067445.png)




